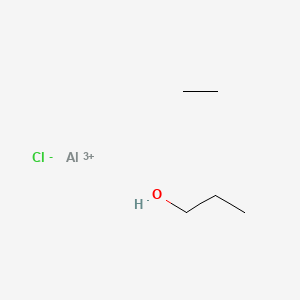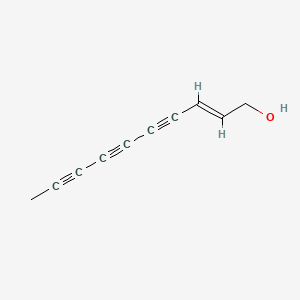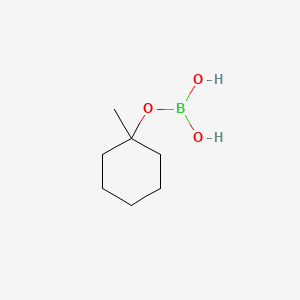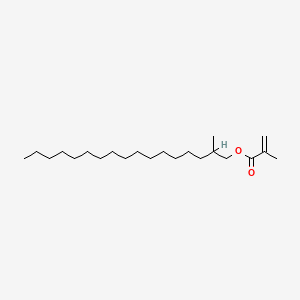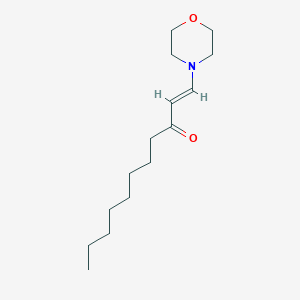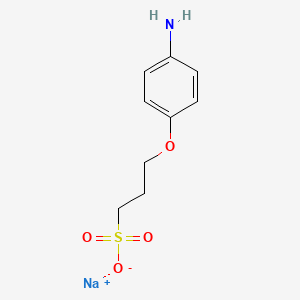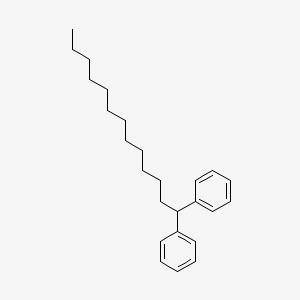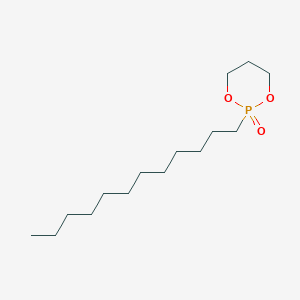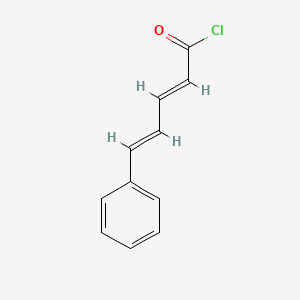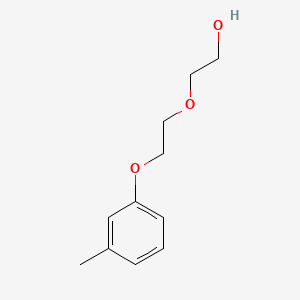
2-(2-(3-Methylphenoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-methylphenoxy)ethoxy]ethanol is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a phenoxy group substituted with a methyl group at the third position, connected through an ethoxy chain to an ethanol moiety. This compound is used in various chemical and industrial applications due to its specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenoxy)ethoxy]ethanol typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield the final product, 2-[2-(3-methylphenoxy)ethoxy]ethanol. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(3-methylphenoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-methylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[2-(3-methylphenoxy)ethoxy]acetaldehyde or 2-[2-(3-methylphenoxy)ethoxy]acetic acid.
Reduction: Formation of 2-[2-(3-methylphenoxy)ethoxy]ethane.
Substitution: Formation of 2-[2-(3-nitrophenoxy)ethoxy]ethanol or 2-[2-(3-bromophenoxy)ethoxy]ethanol.
Applications De Recherche Scientifique
2-[2-(3-methylphenoxy)ethoxy]ethanol is utilized in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the formulation of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 2-[2-(3-methylphenoxy)ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influence metabolic pathways, and alter cellular signaling processes. Its unique structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
- 2-[2-(4-methylphenoxy)ethoxy]ethanol
- 2-[2-(3-chlorophenoxy)ethoxy]ethanol
Uniqueness
2-[2-(3-methylphenoxy)ethoxy]ethanol stands out due to its specific substitution pattern on the phenoxy group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
73727-25-0 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-[2-(3-methylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C11H16O3/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,12H,5-8H2,1H3 |
Clé InChI |
FQZYXSHXSFLYAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


